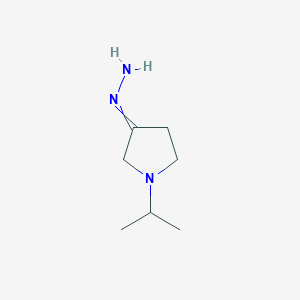
3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine is a nitrogen-containing heterocyclic compound. The pyrrolidine ring is a versatile scaffold widely used in medicinal chemistry due to its ability to explore pharmacophore space efficiently and contribute to the stereochemistry of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the nucleophilic and electrophilic allylation of a bis-Boc-carbonate derived from 2-methylene-1,3-propane diol . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the pyrrolidine ring.
Scientific Research Applications
3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for developing new drugs and studying biological pathways.
Medicine: Its potential therapeutic properties are explored for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in its binding to target proteins and enzymes, influencing biological activity . The compound’s effects are mediated through these interactions, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolopyrazine derivatives
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine is unique due to its specific structure, which allows for diverse chemical modifications and biological activities. Its ability to form stable complexes with various targets makes it a valuable compound in medicinal chemistry and other fields.
Properties
CAS No. |
58039-29-5 |
|---|---|
Molecular Formula |
C7H15N3 |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(1-propan-2-ylpyrrolidin-3-ylidene)hydrazine |
InChI |
InChI=1S/C7H15N3/c1-6(2)10-4-3-7(5-10)9-8/h6H,3-5,8H2,1-2H3 |
InChI Key |
DGCDZBJIDNGJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(=NN)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















